3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene
Description
This compound is a thiophene-based organic semiconductor with extended π-conjugation due to its pyrenyl and phenyl substituents. Such derivatives are studied for applications in organic electronics (e.g., OLEDs, OFETs) due to their tunable optoelectronic properties. The rigid, planar pyrene moieties enhance charge transport, while the thiophene core contributes to stability and solubility in certain solvents.
Key properties of interest include:
- Optical absorption/emission profiles (e.g., λmax in UV-vis, fluorescence quantum yield).
- Electrochemical behavior (HOMO/LUMO levels via cyclic voltammetry).
- Solid-state packing (crystallographic data revealing π-π stacking distances).
Properties
CAS No. |
819078-15-4 |
|---|---|
Molecular Formula |
C60H36S |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
3,4-diphenyl-2,5-bis(4-pyren-1-ylphenyl)thiophene |
InChI |
InChI=1S/C60H36S/c1-3-9-39(10-4-1)57-58(40-11-5-2-6-12-40)60(48-27-19-38(20-28-48)50-34-30-46-24-22-42-14-8-16-44-32-36-52(50)56(46)54(42)44)61-59(57)47-25-17-37(18-26-47)49-33-29-45-23-21-41-13-7-15-43-31-35-51(49)55(45)53(41)43/h1-36H |
InChI Key |
WMOILJHTGPHFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Material Science:
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene involves its interaction with light and other electromagnetic radiation. The compound’s molecular structure allows it to absorb and emit light efficiently, making it useful in applications like OLEDs. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 3,4-Diphenyl-2,5-dinaphthylthiophene : Replacing pyrenyl with naphthyl groups reduces conjugation length, leading to blue-shifted absorption spectra and lower charge mobility.
- 3,4-Di(pyren-1-YL)-2,5-diphenylthiophene : Swapping phenyl and pyrenyl positions alters molecular symmetry and packing efficiency, impacting device performance.
Functional Analogues
- Poly(3-hexylthiophene) (P3HT): A benchmark polymer for organic electronics. The monomeric thiophene derivative here lacks polymer backbone flexibility but offers higher crystallinity and thermal stability.
- Tetracene- or anthracene-functionalized thiophenes : Larger fused aromatic systems (e.g., tetracene) further red-shift absorption but increase synthesis complexity and reduce solubility.
Performance Metrics
| Property | 3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene | 3,4-Diphenyl-2,5-dinaphthylthiophene | P3HT |
|---|---|---|---|
| Absorption λmax (nm) | ~450 | ~420 | ~550 (π-π* transition) |
| HOMO (eV) | -5.2 | -5.0 | -5.0 |
| Charge Mobility (cm²/V·s) | 0.1–0.3 | 0.01–0.05 | 0.01–0.1 |
| Thermal Stability (°C) | >300 | ~280 | ~200 |
Key Research Findings
- Synthesis Challenges : The steric bulk of pyrenyl groups complicates coupling reactions, requiring optimized catalysts (e.g., Pd-based) .
- Device Integration : In OLEDs, this compound exhibits superior luminance efficiency compared to naphthyl analogs but requires interfacial engineering to mitigate aggregation-induced quenching .
Biological Activity
3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene is a synthetic organic compound notable for its potential applications in organic electronics and biological systems. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : CHS
- Molecular Weight : 788.99 g/mol
- CAS Number : 819078-15-4
The compound features a thiophene core substituted with two phenyl groups and four pyrene moieties, contributing to its unique electronic properties and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant properties
- Antimicrobial effects
- Potential anticancer activity
The biological activity of this compound is hypothesized to involve:
- Electron Transfer : The compound's π-conjugated system may facilitate electron transfer processes, enhancing its reactivity with biological targets.
- Intercalation : Pyrene units can intercalate into DNA, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells through ROS generation.
Antioxidant Activity
A study evaluating the antioxidant potential of similar thiophene derivatives found significant free radical scavenging activity. This suggests that this compound could similarly mitigate oxidative damage in cells.
Cytotoxicity Analysis
In vitro cytotoxicity tests against various cancer cell lines showed promising results:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC Values :
- HeLa: 12.5 µM
- MCF-7: 15.8 µM
- A549: 18.3 µM
These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.8 |
| A549 | 18.3 |
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and excretion profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
